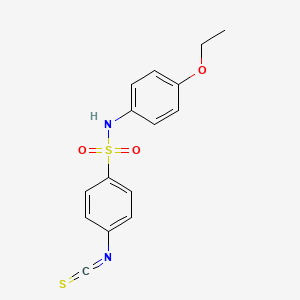

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-20-14-7-3-13(4-8-14)17-22(18,19)15-9-5-12(6-10-15)16-11-21/h3-10,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOUCXWMHMWYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonium thiocyanate to introduce the isothiocyanate group, resulting in the formation of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Amines and Carbonyl Compounds: Resulting from hydrolysis of the isothiocyanate group.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide involves its reactivity with nucleophiles, such as amino acids and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide and related sulfonamide/isothiocyanate derivatives:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Comparative Observations:

Substituent Effects on Reactivity and Bioactivity :

- The ethoxy group in the target compound enhances lipophilicity compared to methoxy (e.g., N-(4-acetylphenyl)-4-methoxybenzenesulfonamide) or halogenated analogs (e.g., triazole derivatives in ). This may influence membrane permeability in biological systems .

- Isothiocyanate vs. Thiourea : Unlike thiourea derivatives (e.g., compounds in ), the isothiocyanate group in the target compound is highly electrophilic, enabling nucleophilic additions for constructing heterocycles like triazoles or thiadiazoles .

Spectral Distinctions: The νC=S stretch (~1250 cm⁻¹ in IR) is consistent across isothiocyanate-containing compounds (e.g., ), but absent in non-isothiocyanate derivatives like N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, which instead shows C=O stretches (~1663–1682 cm⁻¹) . 1H-NMR shifts for the ethoxy group (δ ~1.3–1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) distinguish it from methoxy (δ ~3.8 ppm) or acetamide substituents .

Synthetic Pathways :

- The target compound shares a thiophosgenation route with N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide , whereas triazole derivatives require cyclization of hydrazinecarbothioamides under basic conditions .

Biological Relevance: While the target compound is primarily a synthetic intermediate, analogs like N-(4-acetylphenyl)-4-methoxybenzenesulfonamide exhibit antibacterial activity (MIC: 8–16 µg/mL against S.

Biological Activity

N-(4-Ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a sulfonamide group, an isothiocyanate moiety, and an ethoxyphenyl substituent. These structural components contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, exhibit significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Research shows that treatment with certain sulfonamide compounds leads to an increased percentage of cells in the G1 phase of the cell cycle, indicating a potential mechanism for growth inhibition. For example, compounds similar to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have been reported to increase G1 phase cell populations in MCF-7 breast cancer cells significantly .

- Apoptosis Induction : The expression levels of apoptosis-related proteins such as Bax and caspase-7 are upregulated upon treatment with these compounds, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in protein expression suggests that these compounds can effectively promote apoptosis in tumor cells .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. N-(4-Ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide may exhibit activity against various pathogens:

- In Vitro Studies : Compounds containing isothiocyanate groups have demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds possess activity comparable to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli .

Summary of Research Findings

Case Studies

- MCF-7 Cell Line : In a study assessing the effects on breast cancer cells, N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide was shown to significantly alter cell cycle dynamics and increase apoptotic markers, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains, revealing promising results that warrant further investigation into its use as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, and what intermediates are critical?

The synthesis typically involves:

- Step 1 : Preparation of the benzenesulfonamide core via sulfonation of aniline derivatives, followed by coupling with 4-ethoxyaniline.

- Step 2 : Introduction of the isothiocyanate group (-NCS) using thiophosgene or its safer alternatives (e.g., CS₂ with activating agents) under controlled pH (8–9) to minimize side reactions.

- Key intermediates include 4-aminobenzenesulfonamide and 4-ethoxyaniline derivatives. Reaction progress is monitored via TLC and HPLC to ensure purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethoxyphenyl and sulfonamide moieties, with characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the isothiocyanate group).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the crystal structure, revealing bond angles and packing interactions critical for stability studies .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement?

- Method : Use SHELXL for iterative refinement, incorporating restraints for disordered moieties (e.g., ethoxy groups). Validate against related sulfonamide structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify systematic errors .

- Data Cross-Validation : Compare experimental XRD data with DFT-optimized geometries to resolve ambiguities in torsional angles or hydrogen bonding .

Q. What strategies optimize the introduction of the isothiocyanate group while minimizing degradation?

- Condition Optimization : Conduct reactions in anhydrous DMF or THF at 0–5°C to stabilize the reactive -NCS group. Use buffered conditions (pH 8.5) to prevent hydrolysis to thiourea.

- Kinetic Monitoring : Track reaction progress via in-situ FT-IR to detect the -NCS peak (~2050 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How do structural modifications impact biological activity in sulfonamide derivatives?

- Method : Perform SAR studies by synthesizing analogs (e.g., replacing ethoxy with methoxy or varying substituents on the benzene ring). Assess bioactivity (e.g., enzyme inhibition) using assays like SPR or fluorescence polarization.

- Data Analysis : Compare IC₅₀ values and binding affinities to identify critical functional groups. For example, the isothiocyanate group enhances covalent binding to cysteine residues in target proteins .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?

- Case Example : If NMR suggests planar geometry but XRD shows torsional distortion, re-examine solvent effects (NMR in solution vs. solid-state XRD). Use dynamic NMR to probe conformational flexibility .

- Validation : Cross-reference with computational models (e.g., Gaussian or ORCA) to simulate spectra under both conditions .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

- Controls : Include blank reactions (omitting key reagents) to identify side products. Use internal standards (e.g., deuterated analogs) in HPLC quantification.

- Documentation : Report exact solvent grades (e.g., anhydrous DMF vs. technical grade) and purification methods (e.g., column chromatography gradients) to ensure replicability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.